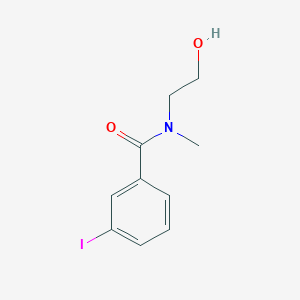

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-3-iodo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIYRIUQIWOGJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Direct Iodination of Benzamide Derivatives

Method Overview:

This approach involves the initial synthesis of a benzamide derivative, followed by selective iodination at the 3-position of the aromatic ring. The process typically employs electrophilic aromatic substitution with iodine or iodine reagents under controlled conditions.

- Synthesis of N-methyl benzamide via acylation of N-methylamine with benzoyl chloride.

- Iodination of the aromatic ring using iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide or potassium iodide, under mild heating.

- Attachment of the hydroxyethyl group through nucleophilic substitution or amidation.

- The synthesis of N-methyl benzamide is well-established, involving acylation of N-methylamine with benzoyl chloride, typically in an inert solvent like THF, with triethylamine as a base.

- Iodination at the 3-position can be achieved using iodine in acetic acid or other polar solvents, with regioselectivity controlled by reaction conditions.

Data Table 1: Typical Iodination Conditions for Benzamide Derivatives

| Parameter | Typical Range | Reference/Notes |

|---|---|---|

| Iodinating Agent | Iodine (I₂) | Electrophilic substitution |

| Oxidant | Hydrogen peroxide, KIO₃ | Facilitates electrophilic iodine formation |

| Solvent | Acetic acid, DMSO | Enhances regioselectivity |

| Temperature | 25–80°C | Controlled to prevent polyiodination |

Coupling of 3-Iodobenzoic Acid with N-Methyl Ethanolamine

Method Overview:

This method involves the direct coupling of 3-iodobenzoic acid with N-methyl ethanolamine to form the benzamide linkage, followed by purification.

- The reaction employs coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC in anhydrous solvents like dichloromethane.

- The process proceeds under reflux, with the formation of an amide bond facilitated by the activation of the carboxylic acid.

- Purification is achieved via recrystallization or chromatography.

Data Table 2: Typical Coupling Conditions

| Parameter | Range/Conditions | Reference/Notes |

|---|---|---|

| Coupling Agent | DCC, EDC | Commonly used for amide formation |

| Solvent | DCM, DMF | Ensures solubility and reactivity |

| Temperature | Room temperature to reflux | Optimized for yield |

Research Reference:

- The synthesis route outlined in the Royal Society of Chemistry supporting information describes the coupling of 3-iodobenzoic acid with N-methyl ethanolamine using DCC, followed by purification steps.

Method Overview:

A multi-step synthesis involves initial formation of N-methyl benzamide, followed by selective iodination and hydroxyethyl group introduction via nucleophilic substitution or amidation.

- The process may involve protecting groups to control regioselectivity.

- Hydroxyethyl groups are introduced via nucleophilic substitution of suitable leaving groups on aromatic intermediates.

- The iodine atom is incorporated via electrophilic substitution or halogen exchange reactions.

Data Table 3: Multi-step Synthesis Summary

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | N-methylbenzoyl chloride + N-methylamine | In THF, 0°C to RT | Form N-methyl benzamide |

| 2 | Iodine, oxidant | Reflux | Iodination at 3-position |

| 3 | Hydroxyethyl group attachment | Nucleophilic substitution | Attach hydroxyethyl group |

Synthesis Using Metal-Catalyzed Cross-Coupling

Method Overview:

This advanced approach employs metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to attach the aromatic ring with iodine at the desired position, followed by amide formation.

- These methods offer high regioselectivity and functional group tolerance.

- Typically involve pre-functionalized aromatic halides and boronic acids or alkynes.

Data Table 4: Cross-Coupling Conditions

| Parameter | Range | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | For coupling reactions |

| Base | K₂CO₃, Cs₂CO₃ | Facilitates coupling |

| Solvent | Toluene, DMF | Solvent medium |

| Temperature | 80–120°C | Reaction conditions |

Summary of Key Findings

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The iodine atom can be reduced to form a hydrogen atom.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of N-(2-oxoethyl)-3-iodo-N-methyl-benzamide.

Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-benzamide.

Substitution: Formation of N-(2-hydroxyethyl)-3-substituted-N-methyl-benzamide derivatives.

Scientific Research Applications

Chemical Research Applications

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide serves as a valuable building block in synthetic chemistry. Its structure allows for the synthesis of more complex molecules, which can be utilized in various chemical reactions. The iodine atom enhances its reactivity compared to other halogenated compounds, making it a preferred choice for researchers looking to develop novel chemical entities.

Biological Research Applications

The compound is being investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes. The hydroxyethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound's binding affinity and specificity.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit notable antimicrobial properties. A study demonstrated that modifications such as the introduction of iodine significantly affect antimicrobial potency.

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide A | 15 | Staphylococcus aureus |

| Benzamide B | 10 | Escherichia coli |

Medicinal Applications

This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structure allows it to interact effectively with biological targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

In recent studies, this compound has shown promising results against various cancer cell lines. For example, it was tested against human colorectal carcinoma cell line (HCT116), demonstrating significant antiproliferative effects.

Table 2: Anticancer Screening Results

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HCT116 |

| 5-Fluorouracil | 9.99 | HCT116 |

Industrial Applications

In industry, this compound is utilized in the development of advanced materials with specific properties such as improved thermal stability or conductivity. Its unique chemical characteristics make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide can be compared with other benzamide derivatives such as:

N-(2-Hydroxyethyl)-3-chloro-N-methyl-benzamide: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.

N-(2-Hydroxyethyl)-3-bromo-N-methyl-benzamide: Contains a bromine atom, offering a balance between the reactivity of chlorine and iodine.

N-(2-Hydroxyethyl)-N-methyl-benzamide: Lacks the halogen substituent, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding interactions compared to its chloro and bromo counterparts.

Biological Activity

N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of the iodine atom is significant as it can enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit notable antimicrobial properties. A study on various benzamide compounds demonstrated that modifications, such as the introduction of iodine and hydroxyethyl groups, can significantly affect their antimicrobial potency. For instance, compounds with similar structures have shown effective inhibition against bacteria and fungi, suggesting that this compound may possess similar activities .

Table 1: Antimicrobial Activity of Benzamide Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide A | 15 | Staphylococcus aureus |

| Benzamide B | 10 | Escherichia coli |

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Similar benzamide compounds have been investigated for their ability to inhibit inflammatory cytokines. For example, compounds targeting discoidin domain receptors (DDR1 and DDR2) have shown significant anti-inflammatory effects in preclinical models . This indicates that this compound may also modulate inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Kinases : Many benzamide derivatives act as kinase inhibitors, which are crucial in regulating various cellular processes including inflammation and cell proliferation.

- Cytokine Modulation : Compounds similar to this compound have been shown to reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo .

Case Studies

Several studies have explored the pharmacological potential of benzamide derivatives:

- Study on Iodinated Benzamides : Research highlighted the synthesis and evaluation of radioiodinated benzamides for imaging applications in melanoma detection. These findings suggest that iodinated compounds may enhance targeting specificity due to their unique interaction profiles .

- Anti-cancer Activity : A review on various benzamides indicated their effectiveness in inhibiting tumor cell proliferation through mechanisms involving PI3K pathway inhibition, suggesting a potential application for this compound in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide?

The synthesis typically involves a two-step process:

Acid chloride formation : React 3-iodobenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions to form 3-iodobenzoyl chloride.

Amidation : React the acid chloride with N-methyl-2-hydroxyethylamine in the presence of a base (e.g., pyridine or triethylamine) in a polar aprotic solvent (e.g., dichloromethane or THF).

Key considerations : Control reaction temperature (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or NMR .

Q. What purification methods are effective for isolating this compound?

- Recrystallization : Use solvents like ethanol/water or ethyl acetate/hexane to remove unreacted starting materials.

- Preparative HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) for high-purity isolation (>95%).

- Flash chromatography : Use silica gel with a hexane/ethyl acetate mobile phase (3:1 ratio).

Validation : Confirm purity via ¹H/¹³C NMR, HRMS, and HPLC .

Q. How can the molecular structure be confirmed post-synthesis?

- NMR spectroscopy : Assign peaks for the iodinated aromatic ring (δ 7.5–8.5 ppm), methyl group (δ 2.8–3.2 ppm), and hydroxyethyl moiety (δ 3.5–4.0 ppm).

- X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) to resolve crystal structures, ensuring accurate bond-length/angle measurements.

- Elemental analysis : Match calculated vs. observed C, H, N, and I percentages .

Advanced Research Questions

Q. How can dynamic NMR studies elucidate conformational dynamics in this compound?

- Variable-temperature ¹H NMR : Analyze line broadening or splitting at low temperatures (e.g., −40°C to 25°C) to detect chair-boat interconversions in the hydroxyethyl group.

- NOESY experiments : Identify spatial proximity between the methyl group and aromatic protons to infer preferred conformations.

Example : used VT-NMR to study conformational interconversion in a related oxathiazinan-3-ylidene benzamide .

Q. What strategies optimize crystallographic refinement for this compound using SHELX software?

- High-resolution data : Collect diffraction data at <1.0 Å resolution to resolve iodine’s electron density.

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Hydrogen placement : Refine hydroxyethyl hydrogens via DFIX or AFIX restraints.

Reference : SHELX’s robustness in handling heavy atoms (e.g., iodine) is well-documented .

Q. How to design structure-activity relationship (SAR) studies targeting bioactivity modifications?

- Substituent variation : Replace iodine with other halogens (Br, Cl) or electron-withdrawing groups (NO₂, CF₃) to assess impact on biological activity.

- Backbone modification : Introduce methyl or ethyl groups on the hydroxyethyl chain to alter hydrophobicity.

- Biological assays : Test analogs against Trypanosoma brucei (see ) or cancer cell lines, using IC₅₀ measurements and molecular docking (e.g., AutoDock Vina) .

Q. How to resolve contradictions in biological activity data across studies?

- Purity verification : Re-analyze compounds via LC-MS to rule out degradation products.

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm target specificity.

- Solvent controls : Ensure solvents (e.g., DMSO) do not interfere at working concentrations (<0.1% v/v).

Case study : highlighted discrepancies resolved by re-evaluating reaction conditions .

Q. What computational methods predict stability and degradation pathways?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify labile bonds (e.g., amide hydrolysis).

- Molecular dynamics (MD) : Simulate aqueous solubility and aggregation propensity using GROMACS.

- Degradation studies : Accelerate stability testing under acidic/basic conditions (pH 1–13) and monitor via HPLC .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.